1,2-Dioxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
289-87-2 |
|---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
1,2-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
VCZQYTJRWNRPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COOC=C1 |
Origin of Product |
United States |
Theoretical Chemistry and Computational Modeling of 1,2 Dioxin
Electronic Structure Elucidation and Antiaromaticity
Thermodynamic Stability and Isomerization Pathways
Computational studies have extensively investigated the thermodynamic stability of 1,2-dioxin relative to its various isomers and explored the pathways by which it might isomerize. wikipedia.orgacs.orgacs.org These studies consistently indicate that this compound is significantly less stable than its valence tautomers and open-chain isomers. acs.orgacs.org
Relative Energy Landscape with Valence Tautomers and Open-Chain Isomers
Theoretical calculations have mapped the relative energy landscape of C₄H₄O₂ isomers, revealing that this compound occupies a high-energy minimum. Valence tautomers and open-chain isomers, such as but-2-enedial, are predicted to be substantially more stable. wikipedia.orgacs.org For example, calculations suggest that this compound would isomerize rapidly into but-2-enedial. wikipedia.org
Interactive Table 1: Relative Energies of C₄H₄O₂ Isomers (Illustrative Example based on general findings)
| Isomer | Relative Energy (kcal/mol) |
| But-2-enedial | 0.0 |
| This compound | High |
| Other Isomers | Intermediate |
One study comparing ring-closed this compound to open-chain but-2-ene-1,3-dione found the former to be thermodynamically far less stable based on ab initio and DFT calculations. acs.orgacs.org
Activation Energies of Isomerization Processes
The instability of this compound is further underscored by the relatively low activation energies calculated for its isomerization pathways. These energy barriers determine the rate at which this compound rearranges into more stable forms. While specific activation energy values for the isomerization of the parent this compound to but-2-enedial were not explicitly found in the provided snippets, studies on related systems and general principles of peroxide decomposition suggest that these barriers are surmountable under various conditions, leading to rapid isomerization. wikipedia.org Theoretical studies on the ring opening of this compound calculated a barrier of 13.7 kcal/mol using MINDO/3, which supports a significant lifetime for some substituted benzodioxins despite exothermic ring opening. acs.org
Interactive Table 2: Illustrative Activation Energy for this compound Isomerization
| Process | Activation Energy (kcal/mol) |
| This compound → But-2-enedial* | ~13.7 (MINDO/3 calculation) acs.org |
Note: This value is based on a specific calculation method (MINDO/3) mentioned in one source and serves as an illustration. Activation energies can vary depending on the computational method employed.
Conformational Analysis of this compound and Halogen-Substituted Derivatives
Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around single bonds. For cyclic molecules like this compound, this involves the study of ring puckering and the relative energies of different conformers (e.g., chair, boat, twist-boat).
Computational studies have investigated the conformational preferences of six-membered rings containing oxygen atoms. While detailed conformational analysis specifically of the parent this compound was not extensively detailed in the provided results, related studies on 1,2-dioxacycloheptane and other cyclic systems containing oxygen have been performed using various computational methods. researchgate.net One study on a substituted this compound derivative, 3,6-bis(p-tolyl)-1,2-dioxin, indicated that the this compound ring adopts a half-chair conformation, which is characteristic of other 1,2-dichalcogenins. acs.org The COOC torsion angle was calculated to be 60.6° in this substituted derivative. acs.org
The effect of halogen substitution on the conformation of this compound derivatives has also been a subject of computational interest, particularly in the context of perhalodioxins. These studies have established that the introduction of double bonds and halogen substituents can significantly influence the ring planarity and energy content. jst.go.jp
Computational Methodologies in this compound Studies
A variety of computational methodologies have been applied to study this compound and its derivatives, providing complementary insights into their properties.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital theory, which uses quantum mechanics to calculate molecular properties without fitting to experimental data, has been a fundamental approach in studying this compound. numberanalytics.com These methods solve approximations to the Schrödinger equation and can provide detailed information on molecular geometry, electronic structure, and reaction energetics. numberanalytics.com
Ab initio calculations, including Hartree-Fock (HF) and post-HF methods like MP2, have been used to optimize geometries and calculate energies of this compound and its isomers. acs.orgacs.orgresearchgate.netresearchgate.net For instance, MP2/6-31G* calculations have been employed to determine optimized structures and energies of this compound and its open-chain valence isomers. acs.org Ab initio self-consistent field (SCF) methods have also been used to study the structures and electrostatic potentials of monocyclic unsaturated dioxins. jst.go.jp These calculations have consistently shown that peroxidic systems like this compound are among the least stable isomers. jst.go.jp
Other ab initio based approaches, sometimes combined with density functional theory (DFT), have been applied to study the electronic structure and relative stability of this compound and its derivatives, confirming its high energy relative to other isomers. acs.orgacs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in chemistry for investigating the electronic structure of molecules. It has been applied to study various aspects of dioxin compounds, including structural properties, electronic properties, and reaction mechanisms.
DFT calculations, often employing the B3LYP functional and various basis sets, have been used to explore the molecular structure, bond lengths, and bond angles of dioxin-related compounds. materialsciencejournal.orgresearchgate.net For instance, DFT has been utilized to optimize the geometries of 1,2-dioxane (B1202867) and its halogen-substituted derivatives, examining their conformational stability, including chair and twist conformers. researchgate.net Studies have also explored the effect of polar media on these conformers using methods like the self-consistent reaction field theory at the B3LYP/6-31G* level. researchgate.net
The electronic properties of dioxin compounds, such as HOMO and LUMO energies, have been investigated using DFT and time-dependent DFT (TD-DFT) methods. materialsciencejournal.orgsci-hub.se These studies help in understanding the chemical reactivity and electronic transitions within the molecules. For example, frontier molecular orbital analysis using DFT can indicate potential sites for electrophilic or nucleophilic attack. sci-hub.se
DFT has also been instrumental in studying the thermochemical properties of dioxin compounds. Calculations have been performed to determine enthalpies of formation and Gibbs free energies, providing valuable thermodynamic data. acs.orgnih.gov However, studies have noted that DFT calculations, particularly for highly chlorinated congeners like polychlorinated dibenzo-p-dioxins (PCDDs), can be influenced by factors such as intramolecular chlorine repulsion, which can lead to discrepancies compared to other theoretical methods. acs.org Isodesmic reactions are sometimes used in conjunction with DFT to analyze these effects and improve the accuracy of thermochemical predictions. acs.org
Furthermore, DFT has been applied to investigate the reaction mechanisms involving dioxins. This includes studies on the potential reactions in reducing environments and the reactivity of dioxin-like compounds with various species. acs.orgmdpi.com DFT calculations can provide insights into reaction energies, barrier heights, and the characteristics of transition states and intermediates. acs.orgmdpi.com
Research findings from DFT applications include:
Indications that ring-closed this compound is thermodynamically far less stable than open-chain but-2-ene-1,3-dione, based on ab initio and DFT calculations. acs.org
Use of DFT methods like B3LYP with basis sets such as 6-31G* and 6-311++G(d,p) for geometry optimization and calculation of properties like bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic surface potential. materialsciencejournal.orgresearchgate.net
Investigation of the interaction between dioxin compounds and other molecules using DFT to understand binding affinities and potential adsorption mechanisms. nih.gov
Multiconfigurational and Multistate Perturbation Level of Theory
Multiconfigurational and multistate perturbation methods are advanced theoretical approaches necessary for systems where a single-reference description is inadequate, particularly for accurately describing excited states, bond breaking, and diradical character. These methods account for static correlation, which is crucial for understanding the electronic structure and reactivity of complex molecules like this compound and related cyclic peroxides.
Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension, CASPT2, are prominent multiconfigurational methods applied in the study of dioxin compounds. nih.govdntb.gov.uaacs.orgnih.gov These methods allow for the inclusion of multiple electronic configurations in the wavefunction, providing a more accurate description of the electronic states, especially in cases involving near-degeneracy or significant electron correlation effects.
Studies employing CASSCF/CASPT2 have investigated the electronic excited states of dibenzo-p-dioxin (B167043), including π-π* and n-π* transitions. dntb.gov.uaacs.orgnih.gov These calculations can determine excitation energies, oscillator strengths, and the nature of the excited states. For example, CASSCF/CASPT2 studies on dibenzo-p-dioxin have provided insights into its electronic spectrum and the character of its lowest lying triplet state. nih.govnih.gov
Multiconfigurational methods are particularly valuable for studying reaction mechanisms that involve changes in electronic structure, such as bond breaking or the formation of biradical intermediates. The ring opening reaction of this compound, for instance, has been studied using CASSCF/CASPT2 to understand the potential energy surfaces and the involvement of different electronic states. These studies can help elucidate the mechanisms of chemiluminescence in cyclic peroxides. researchgate.net
Research findings from multiconfigurational and multistate perturbation studies include:
Application of CASSCF/CASPT2 to study the structure, vibrational frequencies, and electronic spectra of polychlorinated dibenzo-p-dioxins. nih.gov
Investigations into the ring opening of this compound using CASSCF/CASPT2 to determine energy differences and activation energy barriers for related reactions.
Use of multiconfigurational methods to study the thermal decomposition and chemiluminescence mechanisms of cyclic peroxides, with this compound serving as a model system. researchgate.net These studies can involve calculating reaction energy barriers and analyzing electronic degeneracy. researchgate.net
While CASSCF provides a qualitatively correct description of static correlation, CASPT2 adds dynamic correlation effects, leading to more accurate energy calculations. acs.org Modifications to the CASPT2 method, such as the g2 formulation, can be applied to address systematic errors. acs.org
Synthetic Strategies for 1,2 Dioxin Derivatives and Analogues
General Synthetic Routes to 1,2-Dioxin Ring Systems
Due to the significant instability of the parent this compound ring, general synthetic routes directly yielding this core structure are limited, and the compound itself has not been isolated wikipedia.org. Theoretical calculations suggest that this compound would rapidly isomerize into but-2-enedial wikipedia.org. Consequently, synthetic strategies typically target stabilized derivatives where the this compound moiety is part of a larger, more stable molecular architecture, such as certain cyclic peroxides or fused ring systems. Even substituted derivatives tend to be very labile wikipedia.org. Early reports claiming stable this compound derivatives were later shown to be incorrect, with the isolated compounds being more thermodynamically stable dione (B5365651) forms wikipedia.org.
Preparation of Substituted this compound Derivatives
The preparation of substituted this compound derivatives faces similar challenges to the synthesis of the parent compound due to the ring's instability. Research in this area often involves generating the this compound core as a transient intermediate in reactions that immediately lead to more stable products. Alternatively, synthetic efforts may focus on creating highly substituted or fused systems where the presence of additional rings or substituents confers a degree of kinetic or thermodynamic stability to the this compound moiety. However, the intrinsic peroxide character of the this compound ring generally leads to high reactivity and potential for decomposition or rearrangement.
Utilization of Dioxinone Derivatives as Synthetic Building Blocks
Dioxinone derivatives, which are structurally distinct from this compound (typically 4H-1,3-dioxin-4-ones or related structures), have gained significant attention in organic chemistry as valuable reactive intermediates and synthetic building blocks frontiersin.orgnih.govresearchgate.net. These compounds possess multiple reactive sites and exhibit high reactivity, making them useful for constructing complex molecules frontiersin.orgnih.govresearchgate.net. Dioxinones are relatively stable under various reaction conditions, including strong acids and transition-metal-catalyzed processes like olefin metathesis and Pd-mediated cross-coupling frontiersin.orgnih.govresearchgate.net.
A key aspect of dioxinone chemistry is their conversion to highly reactive acylketenes upon thermal decomposition frontiersin.orgnih.govresearchgate.net. These acylketenes can then be trapped by various nucleophiles or undergo cycloaddition reactions, providing efficient routes to a variety of β-keto acid derivatives and other complex structures frontiersin.orgnih.govresearchgate.net. Dioxinones have been successfully applied in the total synthesis of natural products, including macrocyclic cores and terpenoid skeletons frontiersin.orgnih.govresearchgate.net. Their utility as building blocks was recognized as early as the 1950s, and their application in complex synthesis, such as the asymmetric synthesis of perhydrohistrionicotoxin, dates back to the late 1980s frontiersin.orgnih.gov.
One-Pot Procedures for Dioxinone Derivatives
Efficient and practical methods have been developed for the preparation of dioxinone derivatives, including one-pot procedures frontiersin.orgnih.gov. One such method involves using tert-butyl acetoacetate (B1235776) derivatives as starting materials in the presence of concentrated sulfuric acid, acetic anhydride, and acetone (B3395972) frontiersin.orgnih.gov. This one-pot approach offers a streamlined synthesis of dioxinone derivatives. frontiersin.orgnih.gov. Another one-pot protocol has been developed for the synthesis of functionalized benzotropones utilizing a lithiated dioxinone derivative nih.gov.
Two-Step Procedures via Meldrum's Acid and Acid Chlorides
A widely used and practical two-step procedure for synthesizing dioxinone derivatives involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with acid chlorides frontiersin.orgnih.govorgsyn.org. In the first step, Meldrum's acid is typically acylated with an acid chloride in the presence of a base like pyridine (B92270) orgsyn.orgorgsyn.org. This reaction yields an acylated Meldrum's acid derivative. orgsyn.orgorgsyn.org.
The second step involves the thermolysis of the acylated Meldrum's acid derivative, often in the presence of a trapping agent such as an alcohol or an olefin orgsyn.orgorgsyn.org. This thermal decomposition generates an acylketene intermediate, which is then immediately captured by the trapping agent to form the desired product, often a β-keto ester or a cyclic compound derived from cycloaddition orgsyn.orgorgsyn.org. This two-step sequence provides a flexible route to a variety of functionalized compounds via the reactive acylketene intermediate generated from the dioxinone precursor.
Asymmetric Synthesis Approaches for this compound and Dioxinone Derivatives
Asymmetric synthesis approaches involving this compound derivatives are less common due to the inherent instability of the this compound ring itself. However, asymmetric transformations utilizing dioxinone derivatives as chiral building blocks or intermediates have been successfully developed frontiersin.orgnih.govnih.govsemanticscholar.org.
Dioxinone-derived intermediates, such as silyloxydienes or lithium dienolates, have been employed in asymmetric reactions. For instance, chiral disulfonimide catalysts have been shown to be highly effective in promoting vinylogous Mukaiyama-Mannich reactions between dioxinone-derived silyloxydienes and imines, leading to the formation of δ-amino-β-ketoester derivatives with excellent yields and enantioselectivities nih.gov.
Chemical Reactivity and Reaction Mechanisms of 1,2 Dioxin Systems
Peroxide Bond Cleavage and Decomposition Pathways
The peroxide bond (O-O) is the most labile feature of the 1,2-dioxin structure, serving as the primary site for chemical transformations and decomposition. Cleavage of this bond is central to many of the reactions that 1,2-dioxins undergo. This cleavage can occur through various mechanisms, including thermal and photochemical initiation, often leading to the formation of reactive intermediates such as radicals or zwitterions, which subsequently rearrange or fragment. mdpi.comresearchgate.netnih.gov
Thermal Decomposition Mechanisms
Thermal decomposition of cyclic peroxides, structurally related to 1,2-dioxins, is often initiated by the homolytic cleavage of the weak O-O bond, leading to the formation of diradical species. mdpi.comresearchgate.net Theoretical studies on related four-membered ring peroxides (1,2-dioxetanes) suggest a two-step biradical mechanism where the O-O bond breaking is the initial event, followed by subsequent C-C bond cleavage. researchgate.net While the parent this compound is exceptionally unstable thermally, substituted derivatives can undergo thermal decomposition pathways. The specific products formed depend on the substitution pattern of the this compound ring and the reaction conditions. For instance, the thermal decomposition of certain chlorinated organic compounds can lead to the formation of dioxin-like structures, highlighting the role of high temperatures in bond-breaking and bond-forming processes relevant to cyclic ethers and peroxides, although this pertains to the formation rather than the decomposition of the this compound ring itself. nih.govtandfonline.comnih.gov Polychlorinated dibenzo-p-dioxins, a different class of compounds often referred to as "dioxins," are known for their high thermal stability, typically requiring temperatures above 700 °C for efficient decomposition, but this stability is not characteristic of the this compound ring system. tandfonline.commdpi.com
Photochemical Reactions and Electron Transfer Processes
This compound systems can participate in photochemical reactions, processes initiated by the absorption of light. These reactions can involve the cleavage of the peroxide bond or interactions with other molecules through energy or electron transfer. Electron transfer processes are fundamental in many photochemical transformations. ictp.itnih.gov While an early report incorrectly assigned a this compound structure to a product of an electron-transfer photochemical reaction, the investigation itself underscores the potential for photochemical and electron-transfer pathways in systems that could involve this compound intermediates or related cyclic peroxides. acs.org Photooxygenation reactions, which involve the reaction of a substrate with singlet oxygen under light irradiation, are a common method for synthesizing cyclic peroxides, including 1,2-dioxines. frontiersin.org This synthetic route demonstrates the interplay of light and oxygen with conjugated systems to form the this compound framework, implying that the reverse process (photochemical decomposition) or other light-induced transformations are also plausible. Electron transfer from organic molecules to metal oxides has been observed during photochemical reactions, suggesting that in the presence of certain metal species, electron transfer could play a role in the photochemical reactivity of 1,2-dioxins. nih.gov
Ring-Opening Reactions of this compound Derivatives
The inherent strain and the reactive peroxide bond in this compound derivatives make them susceptible to ring-opening reactions. These reactions typically involve the cleavage of the O-O bond and often a C-O bond, leading to acyclic products. The outcome of the ring-opening can be influenced by the reaction conditions, including the presence of catalysts. adelaide.edu.au
Transition Metal Catalyzed Ring-Opening
Transition metal complexes are effective catalysts for the ring-opening of 1,2-dioxines and related cyclic peroxides. Metals such as Co(II), Fe(II), Ru(II), and Pd(0) have been shown to facilitate these transformations. adelaide.edu.au The mechanism often involves the oxidative addition of the metal center into the peroxide bond, generating a metal-bound oxygen species and an oxygen radical. adelaide.edu.au The nature of the metal catalyst and the substituents on the 1,2-dioxine ring can direct the reaction towards different products, such as γ-hydroxyenones or bis-epoxides. adelaide.edu.au For example, studies have shown that Co(II) salen and β-ketoiminato complexes can catalyze the asymmetric ring-opening of epoxy-1,2-dioxines, yielding valuable chiral hydroxy-epoxy-ketones. acs.orgresearchgate.net
Base Catalyzed Ring-Opening
Bases, including weak amines and hydroxide (B78521) bases, can also catalyze the ring-opening of 1,2-dioxine systems. adelaide.edu.au This process typically involves the deprotonation of a carbon adjacent to the peroxide group or nucleophilic attack by a hydroxide species, leading to the cleavage of the peroxide bond and ring opening. For instance, monocyclic 1,2-dioxines undergo ring-opening to their isomeric γ-hydroxyenone intermediates when treated with alkaline hydrogen peroxide. acs.orgnih.gov Unsymmetrical epoxy-1,2-dioxines have been successfully ring-opened using triethylamine (B128534) to quantitatively yield 4-hydroxy-2,3-epoxy-ketones. acs.orgresearchgate.net In general base-catalyzed ring opening of strained cyclic ethers like epoxides occurs via an SN2 mechanism where a nucleophile attacks the less substituted carbon, leading to ring cleavage. echemi.com A similar principle of nucleophilic attack and bond cleavage is applicable to the base-catalyzed opening of the this compound ring.
Alkene Transformations within the this compound Framework
The this compound structure contains an alkene moiety conjugated with the peroxide linkage. This alkene can undergo transformations while the cyclic peroxide structure is retained or as part of a reaction sequence involving ring opening. While the presence of the peroxide might influence the reactivity of the alkene, it can still participate in characteristic alkene reactions. One notable transformation is the epoxidation of the double bond within the this compound framework. For example, 3,4,6-substituted 3,6-dihydro-1,2-dioxines can be epoxidized using peroxycarboxylic acids, such as m-chloroperbenzoic acid, to form perhydrooxireno[2,3-d] adelaide.edu.auacs.orgdioxines (epoxy-1,2-dioxines). acs.orgresearchgate.net This demonstrates that the alkene within the this compound ring is reactive towards oxidizing agents, leading to the formation of a new epoxide ring fused to the dioxin system. General alkene reactions include additions such as halogenation, hydroxylation, and reactions with carbenes to form cyclopropanes, as well as oxidative cleavage reactions like ozonolysis. libretexts.org While these reactions are known for simple alkenes, their application and outcome within the specific context of the this compound framework would depend on the stability of the dioxin ring under the reaction conditions and the interplay between the alkene and the peroxide functionalities.
Radical-Mediated Transformations and Intermediate Formation
Radical reactions play a significant role in the formation and transformation of dioxin-like structures, particularly under high-temperature conditions such as those found in combustion processes. Studies on the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from precursors like chlorophenols highlight the involvement of free radical intermediates. nih.gov
One key pathway involves the formation of phenoxy radicals through hydrogen abstraction from chlorinated phenols. nih.govresearchgate.net These phenoxy radicals can then undergo radical-radical reactions, leading to the formation of dioxin or furan (B31954) structures. researchgate.netnih.govacs.org For instance, the dimerization of chlorophenoxyl radicals has been proposed as a mechanism for PCDD formation. nih.gov
Theoretical investigations using computational methods like Density Functional Theory (DFT) and molecular dynamics simulations have explored the reactivity of radicals, such as the methylidyne radical (CH), toward dioxin-like structures like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). mdpi.com These studies suggest that radicals can attack various bonds within the dioxin structure, leading to the formation of initial intermediates, often barrierlessly. mdpi.com Subsequent transformations of these intermediates can then yield various products. mdpi.com
Another radical-mediated process involves the reaction of hydroxyl radicals (OH) with dioxins. Studies have investigated the kinetics of OH radical reactions with dibenzo-p-dioxin (B167043) and its chlorinated derivatives over a range of temperatures. nih.gov At elevated temperatures, theoretical calculations suggest that hydrogen abstraction can become a dominant reaction mechanism for many dioxins, while for highly chlorinated congeners like octachlorodibenzo-p-dioxin (B131699) (OCDD), OH addition followed by chlorine elimination is the dominant pathway. nih.gov
Intermediate formation in radical reactions can involve the creation of unstable species with unpaired electrons localized on carbon or oxygen atoms within the dioxin framework or attached substituents. These intermediates are transient but crucial in directing the reaction pathway towards specific products. The stability and reactivity of these intermediates are often investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and theoretical calculations. nih.gov
Nucleophilic Substitution Reactions with this compound-like Structures
Nucleophilic substitution reactions can occur with dioxin-like structures, although the reactivity is influenced by the specific structure and the presence of activating groups. While the parent this compound is known for its instability, related cyclic peroxide and dioxin-like frameworks can participate in such reactions.
Studies on the reactivity of 1,4-dioxin (B1195391) derivatives and related compounds indicate that the dioxin ring can facilitate nucleophilic attack under certain conditions. scbt.comresearchgate.net For example, in the context of synthesizing dioxin-linked covalent organic frameworks, nucleophilic aromatic substitution (SNAr) reactions involving hydroxyl functionalities and activated aromatic rings (containing electron-withdrawing groups) have been successfully employed to form stable 1,4-dioxin linkages. berkeley.edu These reactions are considered irreversible and highlight the susceptibility of appropriately substituted aromatic systems to nucleophilic attack leading to dioxin ring formation. berkeley.edu
Nucleophilic attack can also lead to the transformation or degradation of dioxin-like compounds. Investigations into the reaction of hydrogen peroxide with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) have explored nucleophilic mechanisms. mdpi.com The hydroperoxide anion (HO₂⁻) can react with TCDD through both nucleophilic substitution and nucleophilic addition pathways. mdpi.com In the substitution pathway, the terminal oxygen atom of HO₂⁻ attacks a carbon atom bonded to chlorine, leading to the formation of an intermediate with an O-O bond and the departure of a chloride ion. mdpi.com In the addition pathway, the HO₂⁻ anion can add to a carbon atom of the C-O bond in TCDD, resulting in C-O bond cleavage and the formation of an intermediate containing an O-O bond. mdpi.com These intermediates can then decompose via homolytic cleavage of the O-O bond to produce radicals. mdpi.com
Photochemical reactions involving nucleophilic substitution have also been observed for nitropolychlorinated dibenzo-p-dioxins (NPCDDs). cdnsciencepub.com In the presence of nucleophiles like ethoxide or cyanide, NPCDDs can undergo photochemical SN2Ar* substitutions. cdnsciencepub.com These reactions can result in ring-opening or chloride replacement, involving the triplet excited state of the NPCDD. cdnsciencepub.com
Advanced Spectroscopic Characterization of 1,2 Dioxin Systems and Intermediates
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV/Vis), and Electron Paramagnetic Resonance (EPR) spectroscopies are fundamental tools for determining the structure, conformation, and electronic properties of molecules jeolusa.commdpi.comlongdom.org. These techniques can also be applied to study reaction pathways and identify intermediate species ucm.esnih.govrsc.org.
For compounds like 1,2-dioxin, where isolation is challenging, spectroscopic techniques, often coupled with computational methods, are essential for gaining structural information. Theoretical calculations, such as Density Functional Theory (DFT), can predict spectroscopic parameters like NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data obtained from substituted or analogous compounds longdom.orgresearchgate.net.
The application of high-resolution spectroscopic techniques, sometimes in conjunction with techniques like mass spectrometry (MS), allows for detailed structural interpretation and confirmation of synthesized compounds, including those with heterocyclic ring systems jeolusa.comresearchgate.netacs.orgnih.govgcms.cz.
In Situ Spectroscopic Monitoring of Reaction Intermediates
The transient nature of this compound and its potential intermediates necessitates the use of in situ spectroscopic monitoring techniques. These methods allow for the real-time observation of species as they are formed and consumed during a chemical reaction, providing critical data on reaction pathways and the nature of short-lived intermediates ucm.esnih.govrsc.org.
In situ FTIR spectroscopy, for example, has been successfully applied to monitor the decomposition of related cyclic ethers like 1,4-dioxane, providing insights into the intermediate species generated under different reaction conditions ucm.es. Similarly, in situ EPR spectroscopy has been used to identify free radical intermediates in complex chemical processes, such as the formation of polychlorinated dibenzo-p-dioxins acs.orgrsc.org. While these examples pertain to different compounds, the methodologies are relevant for studying the formation and transformation of this compound and its transient species.
Real-time spectroscopic analysis under flow conditions, utilizing techniques like in-line UV or transmission FT-IR monitoring, has also been demonstrated for studying the kinetics and intermediates of fast reactions, such as the thermolysis of 1,3-dioxin-4-ones rsc.org. These approaches minimize the challenges associated with handling unstable compounds by analyzing them as they are generated.
Spectroscopic Analysis of Substituted this compound Systems
While the parent this compound is highly unstable, substituted derivatives can exhibit greater stability, allowing for more extensive spectroscopic characterization. Studies on substituted cyclic peroxides and related dioxin systems provide valuable information applicable to understanding the spectroscopic properties of the this compound core.
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy is a powerful technique for determining the structure and conformation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, particularly 1H and 13C jeolusa.commdpi.com.
Studies on the structure, conformation, and NMR shifts of 1,2-dioxane (B1202867) and halogen-substituted 1,2-dioxane molecules have been conducted using a combination of experimental and theoretical methods researchgate.net. These studies involve calculating 13C-NMR chemical shifts for carbon atoms in these related cyclic peroxides researchgate.net.
NMR spectroscopy has also been utilized in the structural elucidation of substituted benzodioxin derivatives. For example, multinuclear NMR (1H and 13C) has been used to confirm the structure of synthesized ligands containing benzimidazolium salts and Pd(NHC) complexes researchgate.net. Experimental and theoretical studies on substituted dihydrobenzo[b] researchgate.netwikipedia.orgdioxin derivatives have also involved detailed 1H and 13C NMR analysis, with observed signals matching the expected structural arrangements materialsciencejournal.org.
NMR has also been applied to analyze more complex dioxin-like compounds, such as the identification of metabolites of tetrachlorodibenzo-p-dioxin by comparison with the 1H NMR spectra of synthesized isomers nih.gov.
Infrared (IR) and UV-Visible (UV/Vis) Spectroscopy
IR and UV/Vis spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule mdpi.comlongdom.org.
FT-IR spectroscopy is widely used for structural elucidation, providing a fingerprint of the molecule based on its characteristic molecular vibrations longdom.orgresearchgate.netmdpi.com. This technique has been applied to the analysis of various organic compounds, including substituted dioxin systems researchgate.netmaterialsciencejournal.orgresearchgate.net. Studies on polychlorinated dibenzo-p-dioxins (PCDDs) have shown that their main ring vibrational frequencies can be classified based on chlorine substitution patterns, simplifying spectral analysis researchgate.net. Characteristic IR peaks can be associated with specific structural motifs researchgate.net. Vapor phase IR spectra for some chlorinated dibenzo-p-dioxins are available in databases nih.govnih.gov.
UV/Vis spectroscopy is useful for studying electronic transitions, often in the ultraviolet and visible regions of the spectrum longdom.org. It has been used in the structural elucidation of organic compounds researchgate.net. The UV spectra of related compounds like dibenzo-1,4-dioxin and 1,4-benzdioxin have been studied to understand their electronic structure chemicalpapers.comtandfonline.com. While direct UV/Vis data for this compound is likely unavailable due to its instability, theoretical calculations can predict its electronic transitions.
In situ FTIR has been employed to monitor reactions and identify intermediates, demonstrating its utility for studying transient species ucm.esnih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique specifically used to study species with unpaired electrons, such as free radicals and some transition metal complexes libretexts.org. This makes it particularly relevant for investigating radical intermediates that may be involved in the formation or decomposition pathways of this compound.
EPR spectroscopy has been used to study radical intermediates in the formation of polychlorinated dibenzo-p-dioxins from precursors like chlorophenols acs.orgrsc.org. In situ EPR has indicated the formation of specific radical species, providing evidence for proposed reaction mechanisms acs.org. EPR has also been applied to study the radical cations of related cyclic ethers like dibenzo-1,4-dioxin and 1,4-benzdioxin tandfonline.com. The determination of intermediates in reactions involving peroxy systems has also been investigated using EPR in conjunction with other spectroscopic techniques libretexts.org.
While direct EPR studies on this compound radical intermediates are not explicitly detailed in the search results, the successful application of this technique to analogous radical species in related systems highlights its potential for studying the reactive intermediates associated with this compound chemistry.
Summary of Spectroscopic Techniques Applied to Dioxin Systems
| Spectroscopic Technique | Application to Dioxin Systems | Relevance to this compound and Intermediates |
| NMR Spectroscopy | Structural elucidation, conformational studies, analysis of substituted derivatives. jeolusa.comresearchgate.netmaterialsciencejournal.orgnih.gov | Useful for characterizing more stable substituted 1,2-dioxins and related cyclic peroxides; theoretical calculations can predict shifts for the parent. researchgate.net |
| IR Spectroscopy | Identification of functional groups, structural elucidation, monitoring reactions. longdom.orgucm.esnih.govrsc.orgresearchgate.netmaterialsciencejournal.orgmdpi.comresearchgate.netresearchgate.netnih.gov | Applicable to substituted 1,2-dioxins; in situ FTIR can monitor transient intermediates; theoretical calculations predict vibrational modes. longdom.orgucm.esnih.govrsc.orgresearchgate.net |
| UV/Vis Spectroscopy | Studying electronic transitions, structural elucidation. longdom.orgresearchgate.netchemicalpapers.comtandfonline.com | Limited direct data for parent this compound due to instability; theoretical calculations can predict electronic spectra; applicable to substituted derivatives. longdom.orgchemicalpapers.comtandfonline.com |
| EPR Spectroscopy | Characterization of species with unpaired electrons, identification of radical intermediates. acs.orgrsc.orgtandfonline.comlibretexts.orgresearchgate.netacs.org | Highly relevant for studying potential radical intermediates in the formation or decomposition of this compound. acs.orgrsc.orgtandfonline.comlibretexts.orgresearchgate.netacs.org |
The spectroscopic characterization of this compound systems is challenging due to the inherent instability of the parent compound. However, by employing advanced spectroscopic techniques, particularly in situ methods, and by studying more stable substituted derivatives and related compounds, valuable insights into the structure, conformation, and reaction pathways involving the this compound core can be obtained. Theoretical calculations play a crucial role in complementing experimental data and predicting spectroscopic properties for unstable species.
Q & A
Q. How is the molecular weight of 1,2-Dioxin calculated, and what atomic data sources are considered authoritative?
To calculate the molecular weight of this compound (C₄H₄O₂), sum the atomic weights of its constituent atoms:
- Carbon (C): 12.0107 g/mol × 4 = 48.0428 g/mol
- Hydrogen (H): 1.008 g/mol × 4 = 4.032 g/mol
- Oxygen (O): 15.9994 g/mol × 2 = 31.9988 g/mol Total molecular weight = 84.0736 g/mol . Use validated sources like PubChem, NIST Chemistry WebBook, or peer-reviewed databases for atomic weights to ensure accuracy .
Q. What experimental methods are recommended for synthesizing this compound in laboratory settings?
Synthesis typically involves controlled oxidation of precursor compounds (e.g., furans) under inert atmospheres. Key steps include:
- Selecting precursors with high purity to minimize side reactions.
- Optimizing reaction conditions (temperature, catalysts, solvent systems) using kinetic studies.
- Purifying the product via column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry. Detailed protocols should align with reproducibility guidelines, as outlined in chemistry journal standards .
Q. How can researchers detect trace amounts of this compound in environmental samples?
Use gas chromatography-mass spectrometry (GC-MS) or high-resolution liquid chromatography (HPLC) paired with electron capture detectors (ECD). Calibrate instruments with certified reference materials and validate results through spike-and-recovery experiments to account for matrix effects .
Advanced Research Questions
Q. What methodologies address contradictions in reported toxicity data for this compound across studies?
Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo) or exposure concentrations. To resolve these:
Q. How should researchers design experiments to study this compound’s environmental persistence and degradation pathways?
- Field studies : Monitor degradation rates in soil/water under varying pH, temperature, and microbial activity.
- Lab simulations : Use accelerated degradation chambers with UV light or ozone to mimic environmental conditions.
- Data integration : Combine kinetic data with computational models (e.g., QSAR) to predict long-term behavior. Ensure alignment with frameworks like the Stockholm Convention’s monitoring guidelines for persistent pollutants .
Q. What strategies are effective for reconciling discrepancies in emission factor estimates for this compound across industrial sources?
- Source-specific sampling : Collect data from targeted industries (e.g., waste incineration, chemical manufacturing) using the Standardized Toolkit for Dioxin Release Estimation.
- Uncertainty analysis : Apply Monte Carlo simulations to quantify variability in emission factors.
- Comparative review : Contrast regional datasets (e.g., China’s 2004 estimates in Table 2-16) with global databases to identify methodological gaps .
Q. How can researchers ensure robustness in computational studies of this compound’s molecular interactions?
- Validation : Compare DFT (Density Functional Theory) or MD (Molecular Dynamics) results with experimental crystallography or spectroscopy data.
- Sensitivity analysis : Test parameter assumptions (e.g., bond angles, charge distributions) to assess model reliability.
- Peer collaboration : Share computational workflows via platforms like Zenodo to enhance reproducibility .
Methodological Considerations
- Data presentation : Use tables and figures judiciously. For example, Table 2-16 from China’s dioxin emission report provides a template for regional data comparison .
- Ethical standards : Avoid data manipulation; explicitly state limitations in toxicity or emission studies .
- Literature synthesis : Systematically review primary sources using scoping study frameworks to map knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
